Cas no 20931-37-7 (beta-Mangostin)

beta-Mangostin 化学的及び物理的性質
名前と識別子
-
- 9H-Xanthen-9-one,1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methyl-2-buten-1-yl)-
- β-mangostin
- 1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one
- MANGOSTIN, BETA
- MANGOSTIN, BETA-(P)
- X1182
- 1,6-Dihydroxy-3,7-dimethoxy-2,8-bis(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
- beta-Mangostin
- 1,6-dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)-9H-xanthen-9-one
- b-Mangostin
- Mangostin, beta-
- YRKKJHJIWCRNCW-UHFFFAOYSA-N
- BDBM50241454
- AB3000034
- N2216
- A14843
- 931M377
- 1,6-Dihydroxy-3,7-dimethoxy-2,8-diprenylxanthone
- 9H-Xanthen-9-one, 1,6-dihydroxy-3,7-
- 1,6-Dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
-
- インチ: 1S/C25H28O6/c1-13(2)7-9-15-18(29-5)12-20-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)17(26)11-19(21)31-20/h7-8,11-12,26-27H,9-10H2,1-6H3
- InChIKey: YRKKJHJIWCRNCW-UHFFFAOYSA-N
- ほほえんだ: O1C2=C([H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C(=C2C(C2=C1C([H])=C(C(=C2C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])OC([H])([H])[H])O[H])=O)O[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 424.188589g/mol
- ひょうめんでんか: 0
- XLogP3: 6.6
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 回転可能化学結合数: 6
- どういたいしつりょう: 424.188589g/mol
- 単一同位体質量: 424.188589g/mol
- 水素結合トポロジー分子極性表面積: 85.2Ų
- 重原子数: 31
- 複雑さ: 692
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 424.5
じっけんとくせい
- 密度みつど: 1.212
- ゆうかいてん: 175-176 ºC
- ようかいど: 5.494e-005 mg/L @ 25 °C (est)
- PSA: 89.13000
- LogP: 5.39200
beta-Mangostin セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
beta-Mangostin 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
beta-Mangostin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0268-20mg |
Beta-mangostin |
20931-37-7 | 98% | 20mg |
$190 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M860576-5mg |
beta-Mangostin |
20931-37-7 | >98% | 5mg |
¥3,159.90 | 2022-09-01 | |
Ambeed | A979056-10mg |
1,6-Dihydroxy-3,7-dimethoxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |
20931-37-7 | 98% | 10mg |
$386.0 | 2025-02-28 | |
MedChemExpress | HY-N0941-10mM*1 mL in DMSO |
beta-Mangostin |
20931-37-7 | 99.89% | 10mM*1 mL in DMSO |
¥2310 | 2024-05-24 | |
Aaron | AR00BEUW-10mg |
beta-Mangostin |
20931-37-7 | 98% | 10mg |
$368.00 | 2025-01-23 | |
MedChemExpress | HY-N0941-10mg |
beta-Mangostin |
20931-37-7 | 99.89% | 10mg |
¥3255 | 2024-05-24 | |
Aaron | AR00BEUW-1mg |
beta-Mangostin |
20931-37-7 | 98% | 1mg |
$67.00 | 2025-01-23 | |
A2B Chem LLC | AF31372-5mg |
Beta-mangostin |
20931-37-7 | ≥95% | 5mg |
$869.00 | 2024-04-20 | |
Aaron | AR00BEUW-5mg |
beta-Mangostin |
20931-37-7 | 98% | 5mg |
$201.00 | 2025-01-23 | |
eNovation Chemicals LLC | Y1259187-10mg |
Beta-mangostin |
20931-37-7 | 99% | 10mg |
$370 | 2025-02-25 |
beta-Mangostin 関連文献
-
Clementina M. M. Santos,Carina Proen?a,Marisa Freitas,Alberto N. Araújo,Artur M. S. Silva,Eduarda Fernandes Food Funct. 2022 13 7930
-
Dinesh Kumar,Pooja Sharma,Harmanpreet Singh,Kunal Nepali,Girish Kumar Gupta,Subheet Kumar Jain,Fidele Ntie-Kang RSC Adv. 2017 7 36977
-
Oluwole B. Akawa,Temitayo I. Subair,Opeyemi S. Soremekun,Fisayo A. Olotu,Mahmoud E. S. Soliman RSC Adv. 2021 11 8003
-
Yan Liang,Di Luo,Xuan Gao,Hao Wu RSC Adv. 2018 8 8112
beta-Mangostinに関する追加情報
Recent Advances in the Study of beta-Mangostin (20931-37-7): A Promising Natural Compound for Biomedical Applications
beta-Mangostin (CAS: 20931-37-7), a xanthone derivative isolated from the pericarp of Garcinia mangostana (mangosteen), has garnered significant attention in recent years due to its diverse pharmacological properties. This research briefing synthesizes the latest findings on beta-Mangostin, focusing on its mechanisms of action, therapeutic potential, and recent advancements in its application within the chemical, biological, and pharmaceutical fields.
Recent studies have highlighted beta-Mangostin's potent anti-inflammatory, antioxidant, and anticancer activities. A 2023 study published in the Journal of Natural Products demonstrated that beta-Mangostin inhibits the NF-κB signaling pathway, thereby reducing inflammation in vitro and in vivo. This mechanism suggests its potential as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, beta-Mangostin has shown promise as a chemotherapeutic adjuvant. Research published in Cancer Letters (2024) revealed that beta-Mangostin enhances the efficacy of conventional chemotherapeutic agents like doxorubicin by modulating P-glycoprotein-mediated drug efflux in multidrug-resistant cancer cells. This finding could pave the way for novel combination therapies to overcome drug resistance in cancer treatment.
Pharmacokinetic studies have also advanced our understanding of beta-Mangostin's bioavailability and metabolism. A recent investigation in Drug Metabolism and Disposition (2023) identified key cytochrome P450 enzymes involved in beta-Mangostin metabolism, providing crucial insights for future drug development and dosage optimization. These findings address previous challenges related to the compound's poor water solubility and low oral bioavailability.
Emerging applications of beta-Mangostin extend to neurodegenerative diseases. A groundbreaking study in Neuropharmacology (2024) demonstrated that beta-Mangostin crosses the blood-brain barrier and exhibits neuroprotective effects in Alzheimer's disease models by reducing amyloid-beta aggregation and tau hyperphosphorylation. This positions beta-Mangostin as a potential multi-target therapeutic for neurodegenerative disorders.
Despite these promising developments, challenges remain in translating beta-Mangostin research into clinical applications. Current efforts focus on developing novel formulations, such as nanoparticle-based delivery systems, to enhance its therapeutic potential. The compound's safety profile and long-term effects also require further investigation through rigorous clinical trials.
In conclusion, beta-Mangostin (20931-37-7) represents a compelling case study of how natural products continue to inspire modern drug discovery. Its multifaceted biological activities and recent research breakthroughs underscore its potential as a valuable scaffold for developing new therapeutic agents across multiple disease areas. Future research directions should prioritize structure-activity relationship studies, formulation optimization, and well-designed clinical trials to fully realize beta-Mangostin's therapeutic promise.
20931-37-7 (beta-Mangostin) 関連製品
- 96552-41-9(Cudraxanthone D)
- 86-51-1(2,3-Dimethoxybenzaldehyde)
- 31271-07-5(Gamma-Mangostin)
- 112649-21-5(9H-Xanthen-9-one,2,3,6,8-tetrahydroxy-1,4,7-tris(3-methyl-2-buten-1-yl)-)
- 129-43-1(1-Hydroxyanthracene-9,10-dione)
- 15404-76-9(Fuscaxanthone C)
- 1001424-68-5(1,4,5,6-Tetrahydroxy-7-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one)
- 6147-11-1(alpha-Mangostin)
- 131-53-3(Dioxybenzone)
- 121-97-1(4'-Methoxypropiophenone)

